molecular formula C12H11NO B3053387 2-Amino-6-phenylphenol CAS No. 53442-24-3

2-Amino-6-phenylphenol

Cat. No.: B3053387
CAS No.: 53442-24-3
M. Wt: 185.22 g/mol
InChI Key: UDVRKKAWBVVSAM-UHFFFAOYSA-N
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Description

2-Amino-6-phenylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-6-phenylphenol can be synthesized through several methods. One common approach involves the nitration of 2-phenylphenol followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, catalytic hydrogenation of nitro compounds is a widely used technique due to its high yield and selectivity. Additionally, continuous flow reactors can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-phenylphenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The phenol group can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Amino-6-phenylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-phenylphenol involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

  • 2-Amino-4-phenylphenol
  • 2-Amino-5-phenylphenol
  • 2-Amino-3-phenylphenol

Comparison: 2-Amino-6-phenylphenol is unique due to the specific positioning of the amino and phenyl groups on the phenol ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the ortho position of the amino group relative to the phenyl group can enhance intramolecular hydrogen bonding, affecting the compound’s stability and reactivity.

Properties

IUPAC Name

2-amino-6-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVRKKAWBVVSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611184
Record name 3-Amino[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53442-24-3
Record name 3-Amino[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-nitro-6-phenylphenol(900 mg, 4.2 mmol) in methanol(50 ml) was added 10% Pd/C (100 mg). The mixture was flushed with argon, then hydrogen was bubbled through the solution for 10 min. and a hydrogen atmosphere was maintained at balloon pressure overnight. The mixture was filtered through celite and the celite was washed with methanol. The solvent was evaporated and chromatography of the resulting solid on silica gel (5% MeOH/CH2Cl2) gave the desired product(700 mg, 90%). 1H NMR (CD3OD): d 7.55-7.27 (m, 5H), 6.77-6.61 (m, 3H).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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